molecular formula C25H20N2O3S B11225204 6,7-dimethyl-N-(naphthalen-1-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-(naphthalen-1-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225204
M. Wt: 428.5 g/mol
InChI Key: VMVSJRSZAMIBOC-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is a complex organic compound with a unique structure that includes a naphthyl group, a dibenzothiazine core, and a carboxamide functional group

Properties

Molecular Formula

C25H20N2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

6,7-dimethyl-N-naphthalen-1-yl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H20N2O3S/c1-16-14-18(25(28)26-22-12-7-9-17-8-3-4-10-19(17)22)15-21-20-11-5-6-13-23(20)31(29,30)27(2)24(16)21/h3-15H,1-2H3,(H,26,28)

InChI Key

VMVSJRSZAMIBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the dibenzothiazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The naphthyl group is then introduced through a substitution reaction, followed by the addition of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The naphthyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-naphthylamine: Shares the naphthyl group but differs in the core structure.

    Dibenzothiazine derivatives: Similar core structure but different substituents.

Uniqueness

6,7-DIMETHYL-N~9~-(1-NAPHTHYL)-5,5-DIOXO-5,6-DIHYDRO-5LAMBDA~6~-DIBENZO[C,E][1,2]THIAZINE-9-CARBOXAMIDE is unique due to its combination of a naphthyl group, a dibenzothiazine core, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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